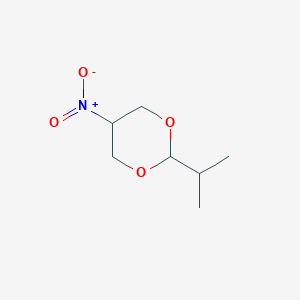
3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine is a complex organic compound characterized by its unique thiazolidine ring structure and multiple nitro and sulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the nitro and sulfonyl groups through nitration and sulfonation reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are also crucial due to the handling of reactive intermediates and hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while nucleophilic substitution of the sulfonyl group can produce a variety of sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and biological activity. For instance, the compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins or DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-chlorophenyl)-1,3-thiazolidine
- 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine
Uniqueness
Compared to similar compounds, 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications and research studies.
Eigenschaften
Molekularformel |
C16H14N4O8S2 |
|---|---|
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
3-(4-methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C16H14N4O8S2/c1-10-14(19(23)24)8-13(9-15(10)20(25)26)30(27,28)17-6-7-29-16(17)11-2-4-12(5-3-11)18(21)22/h2-5,8-9,16H,6-7H2,1H3 |
InChI-Schlüssel |
QWXKWUJIXXSCQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


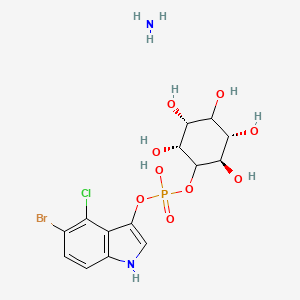


![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
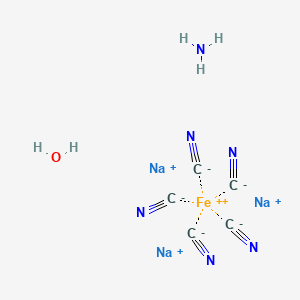
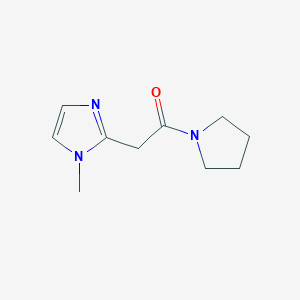
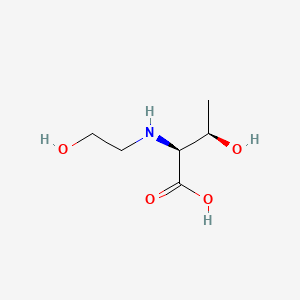
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)

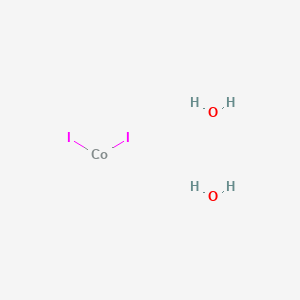
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)


